N,N'-di(prop-2-en-1-yl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(PROP-2-EN-1-YL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound with a unique structure that includes two prop-2-en-1-yl groups attached to a benzene ring through amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-BIS(PROP-2-EN-1-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N1,N3-BIS(PROP-2-EN-1-YL)BENZENE-1,3-DICARBOXAMIDE can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding saturated amide, where the double bonds in the prop-2-en-1-yl groups are hydrogenated.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N1,N3-BIS(PROP-2-EN-1-YL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism by which N1,N3-BIS(PROP-2-EN-1-YL)BENZENE-1,3-DICARBOXAMIDE exerts its effects depends on its interaction with molecular targets. The amide groups can form hydrogen bonds with various biological molecules, influencing their activity. The prop-2-en-1-yl groups can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine: Similar structure but with pyridinyl groups instead of prop-2-en-1-yl groups.
Benzene-1,3,5-tricarboxamide: Another compound with amide linkages but with three carboxamide groups.
Uniqueness: N1,N3-BIS(PROP-2-EN-1-YL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of prop-2-en-1-yl groups, which provide additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-8-15-13(17)11-6-5-7-12(10-11)14(18)16-9-4-2/h3-7,10H,1-2,8-9H2,(H,15,17)(H,16,18) |
InChI Key |
SYHDNECHLOSTEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)C(=O)NCC=C |
Origin of Product |
United States |
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